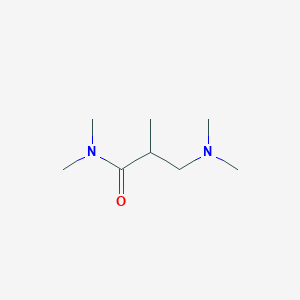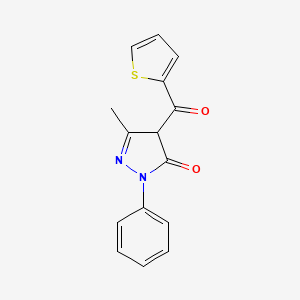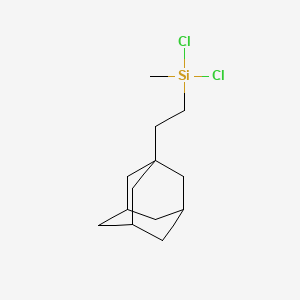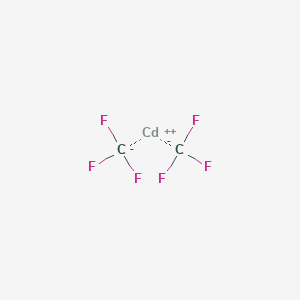
Cadmium, bis(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium, bis(trifluoromethyl)- is an organocadmium compound characterized by the presence of two trifluoromethyl groups attached to a cadmium atom. This compound is notable for its unique chemical properties, particularly its reactivity and utility in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cadmium, bis(trifluoromethyl)- can be synthesized through the reaction of cadmium diethyl with trifluoromethyl iodide in chloroform at low temperatures. The reaction typically involves a molar ratio of 2.5:1 (trifluoromethyl iodide to cadmium diethyl) and is carried out at -40°C. The product precipitates as a white powder, which can be isolated and purified .
Industrial Production Methods: While specific industrial production methods for cadmium, bis(trifluoromethyl)- are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Cadmium, bis(trifluoromethyl)- undergoes various chemical reactions, including:
Trifluoromethylation: Acts as a trifluoromethylating agent in reactions with carbonyl-iron halides, yielding trifluoromethyl iron complexes.
Fluorination: Can function as a fluorinating reagent under specific conditions, producing fluoroiron acetonitrile complexes.
Common Reagents and Conditions:
Solvents: Acetonitrile and ethers are commonly used solvents that influence the direction of the reaction.
Major Products:
Trifluoromethyl Iron Complexes: Formed in the presence of carbonyl-iron halides and acetonitrile.
Fluoroiron Acetonitrile Complexes: Produced under specific reaction conditions involving acetonitrile.
Applications De Recherche Scientifique
Cadmium, bis(trifluoromethyl)- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of cadmium, bis(trifluoromethyl)- primarily involves its ability to transfer trifluoromethyl groups to other molecules. This process is facilitated by the formation of trifluoromethyl radicals, which can react with various substrates under photoredox catalysis . The compound’s reactivity is influenced by the solvent and reaction conditions, which determine the formation of specific products .
Comparaison Avec Des Composés Similaires
Bis(trifluoromethyl)mercury: Another organometallic compound with similar trifluoromethylating properties.
Bis(trifluoromethyl)bismuth: Known for its use in trifluoromethylation reactions.
Uniqueness: Cadmium, bis(trifluoromethyl)- is unique due to its specific reactivity and the ability to act as both a trifluoromethylating and fluorinating agent under different conditions . Its versatility in forming various products makes it a valuable reagent in synthetic chemistry.
Propriétés
Numéro CAS |
33327-66-1 |
|---|---|
Formule moléculaire |
C2CdF6 |
Poids moléculaire |
250.43 g/mol |
Nom IUPAC |
cadmium(2+);trifluoromethane |
InChI |
InChI=1S/2CF3.Cd/c2*2-1(3)4;/q2*-1;+2 |
Clé InChI |
GSZXFFUDLBJEEO-UHFFFAOYSA-N |
SMILES canonique |
[C-](F)(F)F.[C-](F)(F)F.[Cd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


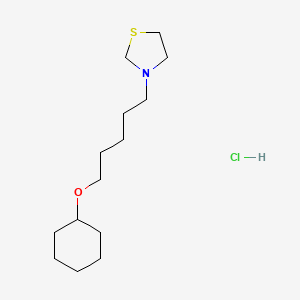
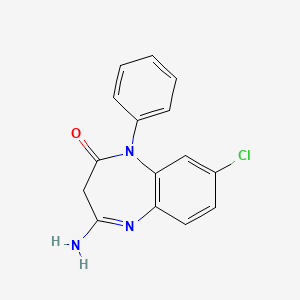

![Benzene, 1,1'-[(diazomethylene)bis(sulfonyl)]bis[4-chloro-](/img/structure/B14678821.png)
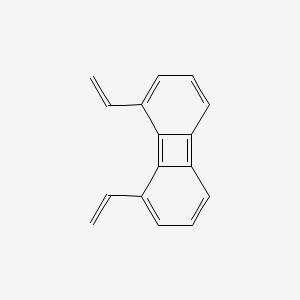
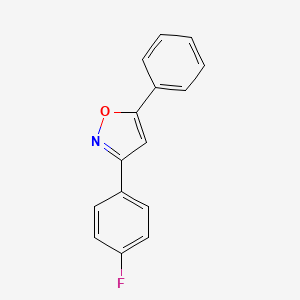

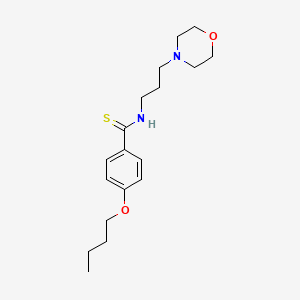

![(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione](/img/structure/B14678852.png)
